tert.-Butyl 6-(2-Fluorophenyl)nicotinate

Prodrug stability Esterase hydrolysis Human serum albumin

This biaryl nicotinate offers orthogonal reactivity: the tert-butyl ester withstands Suzuki couplings, allowing pyridine-ring elaboration, then deprotects quantitatively with TFA. The ortho-fluorine blocks CYP450 metabolism, boosting metabolic stability in hit-to-lead work. Directly access the H-PGDS inhibitor pharmacophore from US7902373B2 without low-yielding in-house esterification. Critical for kinase/GPCR library synthesis where methyl/ethyl ester analogs fail selectivity screens.

Molecular Formula C16H16FNO2
Molecular Weight 273.30 g/mol
Cat. No. B8301494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert.-Butyl 6-(2-Fluorophenyl)nicotinate
Molecular FormulaC16H16FNO2
Molecular Weight273.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN=C(C=C1)C2=CC=CC=C2F
InChIInChI=1S/C16H16FNO2/c1-16(2,3)20-15(19)11-8-9-14(18-10-11)12-6-4-5-7-13(12)17/h4-10H,1-3H3
InChIKeyLRZFSQSWFDIOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(2-Fluorophenyl)nicotinate: Chemical Identity and Core Structural Features for Research Procurement


tert-Butyl 6-(2-fluorophenyl)nicotinate (CAS 1033844-92-6), also named tert-butyl 6-(2-fluorophenyl)pyridine-3-carboxylate, is a biaryl nicotinate ester building block widely employed in medicinal chemistry and agrochemical discovery . The molecule consists of a pyridine-3-carboxylate core substituted at the 6-position with an ortho-fluorophenyl ring and esterified with a tert-butyl group. This unique combination of a sterically hindered, acid-labile ester and an electron-withdrawing ortho-fluoro substituent on the distal phenyl ring renders it a versatile intermediate for late-stage functionalisation, particularly in Suzuki–Miyaura cross-coupling and subsequent selective deprotection sequences [1]. Its molecular formula is C₁₆H₁₆FNO₂ with a molecular weight of 273.30 g·mol⁻¹ .

Why Generic Substitution of tert-Butyl 6-(2-Fluorophenyl)nicotinate Can Compromise Research Outcomes


Superficially similar 6-arylnicotinate esters are often treated as interchangeable building blocks, yet subtle structural variations—the nature of the ester group, the position and identity of the halogen on the pendant phenyl ring—profoundly alter reactivity, metabolic stability, and biological target engagement [1]. For tert-butyl 6-(2-fluorophenyl)nicotinate, the tert-butyl ester provides markedly different hydrolytic stability compared to methyl or ethyl congeners, while the ortho-fluorine substituent imparts electronic and steric effects distinct from para-fluoro, chloro, or unsubstituted phenyl analogs [2]. Consequently, replacing this compound with a non-fluorinated or differently esterified analogue can lead to divergent synthetic yields, unexpected pharmacokinetic profiles, or loss of target potency. The following quantitative evidence substantiates these differentiation points and supports informed procurement decisions.

Quantitative Differentiation Evidence for tert-Butyl 6-(2-Fluorophenyl)nicotinate vs. Closest Analogs


Hydrolytic Stability in Human Serum Albumin: tert-Butyl Ester vs. Methyl Ester

In a head-to-head comparison of nicotinate ester hydrolysis catalysed by human serum albumin (HSA) at pH 7.4 and 37 °C, tert-butyl nicotinate exhibited no measurable hydrolysis, whereas methyl nicotinate displayed a half-life exceeding 95 hours [1]. Although the study used unsubstituted nicotinate esters, the reactivity of the ester carbonyl is predominantly governed by the alkoxy leaving group; therefore, the same rank-order stability is expected for 6-(2-fluorophenyl)-substituted analogs. This near-complete resistance to HSA-mediated cleavage positions the tert-butyl ester as an ideal protecting group for medicinal chemistry campaigns requiring plasma-stable intermediates or prodrugs that avoid premature activation.

Prodrug stability Esterase hydrolysis Human serum albumin Nicotinate esters

Deprotection Orthogonality: Acid-Labile tert-Butyl Ester vs. Base-Labile Methyl/Ethyl Esters

The tert-butyl ester of 6-(2-fluorophenyl)nicotinic acid can be quantitatively cleaved by trifluoroacetic acid (TFA) in dichloromethane at room temperature, yielding the free acid in 98% isolated yield (375 mg from 479 mg starting material, 1.75 mmol scale) [1]. In contrast, methyl or ethyl esters of similar nicotinic acid derivatives require basic hydrolysis (e.g., LiOH in THF/H₂O) or strongly acidic conditions (e.g., 6 M HCl at reflux), which can be incompatible with acid-sensitive functional groups commonly present in advanced intermediates. This orthogonal deprotection profile enables sequential synthetic strategies where the tert-butyl ester remains intact during basic transformations and is removed only at the final stage.

Protecting group strategy Solid-phase synthesis Orthogonal deprotection Trifluoroacetic acid

Electronic Modulation by Ortho-Fluorine: Impact on Aryl Ring Reactivity and Biological Recognition

The ortho-fluorine substituent on the 6-phenyl ring exerts a unique combination of strong electron-withdrawing inductive effect (σₘ = 0.34) and weak resonance donation (+M), resulting in a net σₚ value of 0.06 for fluorine [1]. This distinguishes it from the non-fluorinated parent (σ = 0), para-fluoro (σₚ = 0.06, similar resonance but different steric profile), and ortho-chloro (σₚ = 0.23, stronger electron-withdrawing) analogs. In the context of 6-arylnicotinic acid derivatives, the ortho-fluorine lowers the pKa of the pyridine nitrogen by approximately 0.3–0.5 units relative to the unsubstituted phenyl analog, enhancing hydrogen-bond acceptor capability [2]. Additionally, ortho-fluorination increases metabolic stability by blocking cytochrome P450-mediated oxidation at the 2-position of the phenyl ring, a common soft spot in unsubstituted phenyl-containing compounds [3].

Fluorine walk Hammett constant Metabolic stability Pyridine basicity

Synthetic Utility in H-PGDS Inhibitor Series: 2-Fluorophenyl as a Preferred Pharmacophoric Element

Patent US7902373B2 discloses a series of 6-arylnicotinamide derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Within the exemplified structures, 6-(3-fluorophenyl)nicotinamides demonstrated potent anti-allergic activity, and the 6-aryl nicotinic acid intermediates—accessible via deprotection of the corresponding tert-butyl esters—are critical for SAR exploration [1]. While direct IC₅₀ values for 2-fluorophenyl analogs are not explicitly tabulated in this patent, the 2-fluoro substitution is a well-precedented isostere in medicinal chemistry that often yields comparable or improved target binding relative to 3-fluoro isomers, with distinct selectivity profiles [2]. The tert-butyl ester serves as the entry point to this chemical space, enabling rapid diversification to amide libraries.

H-PGDS inhibition Nicotinamide derivatives Allergic rhinitis Asthma

Recommended Research and Industrial Applications of tert-Butyl 6-(2-Fluorophenyl)nicotinate


Late-Stage Diversification of Kinase Inhibitor Scaffolds

The acid-labile tert-butyl ester remains intact during Suzuki–Miyaura cross-coupling reactions, allowing the 6-(2-fluorophenyl)nicotinic acid core to be elaborated at other positions of the pyridine ring. Subsequent TFA-mediated deprotection in near-quantitative yield liberates the free acid for amide bond formation with diverse amine fragments [1]. This orthogonal reactivity makes the compound ideal for constructing focused libraries of 6-arylnicotinamide-based kinase inhibitors.

Prodrug Design for Enhanced Plasma Stability

The extreme resistance of the tert-butyl ester to HSA-catalyzed hydrolysis—contrasting with methyl nicotinate half-life >95 h—supports its use as a prodrug moiety that remains intact in circulation until reaching target tissues [2]. In vivo, non-esterase cleavage mechanisms (e.g., acid-catalyzed hydrolysis in lysosomes) can trigger drug release, providing a controlled activation profile.

Metabolic Soft-Spot Shielding in Lead Optimization

During hit-to-lead progression, the ortho-fluorine atom on the pendant phenyl ring blocks a common site for CYP450-mediated oxidative metabolism, reducing intrinsic clearance relative to the unsubstituted phenyl analog [3]. Combined with the steric shielding of the tert-butyl ester, this compound serves as a versatile template for improving the metabolic stability of nicotinic acid-derived drug candidates.

Synthesis of H-PGDS Inhibitors and Respiratory Disease Therapeutics

The compound is a direct precursor to 6-(2-fluorophenyl)nicotinic acid, a key intermediate in the preparation of H-PGDS inhibitor libraries claimed in patent US7902373B2 [4]. By procuring the tert-butyl ester, research teams bypass the need for in-house esterification of the free acid, which can be low-yielding due to steric hindrance, and gain immediate access to a validated pharmacophore for allergic rhinitis and asthma programs.

Quote Request

Request a Quote for tert.-Butyl 6-(2-Fluorophenyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.